Anthopleurin-A

Descripción general

Descripción

Anthopleurin-A is a potent toxin derived from the venom of sea anemones, specifically Anthopleura xanthogrammica and Anthopleura elegantissima . This compound is known for its selective action on cardiac sodium channels, leading to increased excitation, particularly in cardiac myocytes. It serves dual functions as both a toxin and a pheromone, helping sea anemones withdraw their tentacles in the presence of predators.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Currently, there are no established synthetic routes for Anthopleurin-A due to its complex structure and the challenges associated with replicating natural biosynthesis. The compound is primarily isolated from the venom of sea anemones through a series of extraction and purification processes.

Industrial Production Methods: : Industrial production of this compound is not feasible due to its complex structure and the ethical considerations of harvesting venom from sea anemones. Research and production are typically limited to laboratory settings for scientific study.

Análisis De Reacciones Químicas

Arginine-14 Modification

-

Reagent : 1,2-cyclohexanedione

-

Conditions : 37°C, pH 8.5

-

Outcome :

-

AP-A contains a single arginine residue (Arg-14). Modification with 1,2-cyclohexanedione blocked trypsin cleavage at this site but did not alter its cardiac stimulatory activity .

-

Significance : Arg-14 is not critical for AP-A’s bioactivity, suggesting other residues drive sodium channel interaction .

-

Amino Group Citraconylation

-

Reagent : Citraconic anhydride

-

Targets : N-terminal amine, Lys-37, and Lys-48 side chains.

-

Outcome :

Disulfide Bond Network

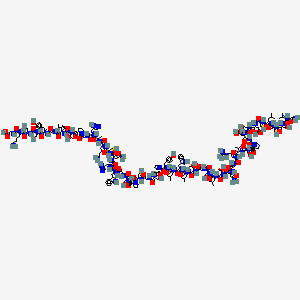

AP-A’s tertiary structure is stabilized by three disulfide bonds :

| Disulfide Bonds | Role in Structure |

|---|---|

| Cys8–Cys44 | Stabilizes the N-terminal loop |

| Cys26–Cys37 | Anchors the second β-strand to the core |

| Cys29–Cys47 | Constrains the third loop (residues 29–47) |

Reduction of these bonds would destabilize the fold, but experimental data on reoxidation or bond cleavage are not explicitly reported in the literature.

pH-Dependent Ionization Behavior

-

Asp7-Lys37 Salt Bridge :

-

His39 :

Conformational Dynamics

AP-A exhibits cis-trans isomerization at the Gly40–Pro41 peptide bond :

-

Major Conformer : Cis configuration (75% population).

-

Minor Conformer : Trans configuration (25% population).

This dynamic equilibrium impacts NMR spectral resolution but has no direct evidence of affecting bioactivity.

Key Research Findings

Aplicaciones Científicas De Investigación

Heart Failure Treatment

AP-A has been proposed as a potential treatment for heart failure due to its ability to improve myocardial contractility. Compared to traditional treatments like digoxin, AP-A exhibits greater potency with fewer side effects. Studies suggest that it could serve as a safer alternative for patients experiencing chronic heart failure .

Cardiac Arrhythmias

Research indicates that AP-A may help stabilize cardiac rhythms by modulating sodium channel activity. Its use in experimental models has shown promise in reducing the incidence of arrhythmias associated with long QT syndrome (LQTS) and other cardiac disorders .

Neuroprotective Effects

AP-A's interaction with sodium channels is not limited to cardiac tissues; it may also have neuroprotective properties. Its ability to influence neuronal excitability suggests potential applications in treating neurological disorders characterized by excessive neuronal firing .

Table 1: Summary of Research Findings on Anthopleurin-A

Detailed Case Study: this compound in Heart Failure Management

A study conducted on canine models demonstrated that administration of AP-A resulted in significant improvements in cardiac output without adverse effects on heart rate or blood pressure. The study highlighted the potential for AP-A to be developed into a therapeutic agent for managing heart failure, particularly in patients who are intolerant to conventional medications.

Mecanismo De Acción

Anthopleurin-A exerts its effects by selectively binding to sodium channels in cardiac cells. This binding increases the influx of sodium ions, leading to enhanced depolarization and increased contractile force in the heart muscle. The molecular targets are the sodium channels in cardiac myocytes, and the pathways involved are those related to cardiac excitation-contraction coupling.

Comparación Con Compuestos Similares

Anthopleurin-A is one of several isoforms of anthopleurin, including Anthopleurin-B, -C, and -Q. These compounds share similarities in their sodium channel binding properties but differ in their specific effects and potencies. This compound is unique in its strong cardiotonic effect and selectivity for cardiac sodium channels.

Similar Compounds

Anthopleurin-B

Anthopleurin-C

Anthopleurin-Q

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Introduction

Anthopleurin-A (AP-A) is a polypeptide toxin derived from the venom of sea anemones, specifically Anthopleura xanthogrammica and Anthopleura elegantissima. This compound exhibits significant biological activity, particularly in its interaction with sodium channels, leading to various physiological effects, especially in cardiac tissues. This article explores the biological activity of AP-A, including its mechanisms of action, potency, and potential therapeutic applications.

This compound primarily functions as a sodium channel modulator. It binds to the extracellular site-3 of voltage-gated sodium channels, which are crucial for generating action potentials in excitable tissues such as cardiac myocytes. The binding of AP-A slows the inactivation of these channels, resulting in prolonged depolarization and increased contractility of cardiac muscle cells. This mechanism is particularly relevant in the context of heart function, where enhanced contractility can lead to positive inotropic effects.

Key Findings on Mechanism

- Sodium Channel Interaction : AP-A selectively interacts with cardiac sodium channels (RT4-B isoform), enhancing their activity without affecting heart rate or blood pressure at normal concentrations. However, at higher concentrations, it can induce arrhythmias and potentially fatal outcomes .

- Comparative Potency : In studies comparing AP-A to digoxin (a well-known cardiac glycoside), AP-A demonstrated over 200 times greater potency on a molar basis and 33 times on a weight basis .

Potency and Toxicity

The potency of this compound is notable, with effective concentrations reported as low as 50 nM for significant biological activity. The following table summarizes the potency and molecular characteristics of various anthopleurin isoforms:

| Isoform | Amino Acid Residues | Molecular Weight (Dalton) | Effective Concentration (nM) |

|---|---|---|---|

| Anthopleurin A | 49 | 5138 | 50 |

| Anthopleurin B | 49 | 5274 | 3 |

| Anthopleurin C | 47 | 4884 | 50 |

| Anthopleurin Q | 40 | 4840 | 30 |

Toxicity Profile

While AP-A is a potent toxin, its therapeutic index is significantly higher than that of digoxin. In animal studies, the geometric mean lethal dose for AP-A was found to be approximately 19.3 µg/kg compared to digoxin's lethal dose of 263.2 µg/kg . This indicates a relatively safer profile for therapeutic use under controlled conditions.

In Vitro Studies

In vitro experiments using isolated cat heart papillary muscles showed that AP-A increased contraction force at concentrations starting from M in low calcium conditions . This effect was sustained for over two hours post-administration.

In Vivo Studies

In vivo studies conducted on anesthetized dogs demonstrated that intravenous administration of AP-A at doses as low as resulted in significant increases in myocardial contractile force . The therapeutic implications suggest potential use in managing heart failure or other conditions requiring enhanced cardiac output.

Hepatoprotective Effects

Recent studies have also explored the hepatoprotective effects of AP-Q (another isoform) in models of acute liver injury. Low doses were shown to decrease liver enzyme levels (AST and ALT), indicating potential protective effects against hepatotoxicity .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3R)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H326N62O67S6/c1-19-106(14)171(207(337)232-81-161(294)239-130(63-111-44-48-117(287)49-45-111)188(318)264-150(96-349)202(332)267-147(93-346)198(328)243-123(37-24-26-52-216)177(307)235-85-168(303)304)271-212(342)174(110(18)286)273-206(336)153-41-30-56-275(153)165(298)83-233-178(308)133(67-115-76-223-98-236-115)246-175(305)107(15)238-183(313)125(38-25-27-53-217)244-199(329)146(92-345)265-192(322)136(70-157(220)290)251-191(321)134(68-116-77-224-99-237-116)250-189(319)131(65-113-74-226-121-35-22-20-33-119(113)121)240-159(292)79-229-181(311)141(87-279)260-205(335)155-43-32-58-277(155)214(344)151(97-350)242-162(295)80-230-182(312)142(88-280)259-204(334)154-42-31-57-276(154)213(343)139(64-112-46-50-118(288)51-47-112)256-185(315)126(59-100(2)3)247-190(320)132(66-114-75-227-122-36-23-21-34-120(114)122)249-184(314)128(61-102(6)7)254-210(340)172(108(16)284)269-163(296)82-231-180(310)140(86-278)257-186(316)129(62-103(8)9)255-211(341)173(109(17)285)272-194(324)135(69-156(219)289)241-160(293)78-228-176(306)124(39-28-54-225-215(221)222)245-209(339)170(105(12)13)270-197(327)145(91-283)261-203(333)152-40-29-55-274(152)164(297)84-234-179(309)137(71-166(299)300)252-195(325)143(89-281)258-193(323)138(72-167(301)302)253-201(331)148(94-347)263-187(317)127(60-101(4)5)248-200(330)149(95-348)266-196(326)144(90-282)262-208(338)169(104(10)11)268-158(291)73-218/h20-23,33-36,44-51,74-77,98-110,123-155,169-174,226-227,278-288,345-350H,19,24-32,37-43,52-73,78-97,216-218H2,1-18H3,(H2,219,289)(H2,220,290)(H,223,236)(H,224,237)(H,228,306)(H,229,311)(H,230,312)(H,231,310)(H,232,337)(H,233,308)(H,234,309)(H,235,307)(H,238,313)(H,239,294)(H,240,292)(H,241,293)(H,242,295)(H,243,328)(H,244,329)(H,245,339)(H,246,305)(H,247,320)(H,248,330)(H,249,314)(H,250,319)(H,251,321)(H,252,325)(H,253,331)(H,254,340)(H,255,341)(H,256,315)(H,257,316)(H,258,323)(H,259,334)(H,260,335)(H,261,333)(H,262,338)(H,263,317)(H,264,318)(H,265,322)(H,266,326)(H,267,332)(H,268,291)(H,269,296)(H,270,327)(H,271,342)(H,272,324)(H,273,336)(H,299,300)(H,301,302)(H,303,304)(H4,221,222,225)/t106-,107-,108+,109+,110+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,169-,170-,171-,172-,173-,174-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHLNFQWPLNLQG-OWIWTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H326N62O67S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209725 | |

| Record name | Anthopleurin-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60880-63-9 | |

| Record name | Anthopleurin-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060880639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthopleurin-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60880-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.